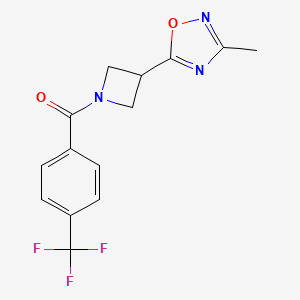![molecular formula C18H18N2O4S2 B2985877 Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 899949-66-7](/img/structure/B2985877.png)
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a dimethylamino group, and a sulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the carboxylate group. The dimethylamino group is then added through a nucleophilic substitution reaction, and the sulfamoyl group is introduced via sulfonation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the sulfamoyl group may participate in covalent bonding with active site residues. The benzothiophene core provides structural rigidity and contributes to the overall binding specificity.
類似化合物との比較
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-indole-2-carboxylate: Similar structure but with an indole core instead of benzothiophene.
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-naphthalene-2-carboxylate: Features a naphthalene core, offering different electronic properties.
Uniqueness: Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which provides distinct electronic and steric properties compared to indole or naphthalene derivatives. This uniqueness can lead to different biological activities and applications, making it a valuable compound in various fields of research.
特性
IUPAC Name |
methyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(2)13-10-8-12(9-11-13)19-26(22,23)17-14-6-4-5-7-15(14)25-16(17)18(21)24-3/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFODIISGDCKMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B2985804.png)

![(4As,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2985807.png)
![7-(Ethylthio)-3-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2985808.png)
![Methyl 5-[1-(4-prop-2-ynylpiperazin-1-yl)ethyl]furan-2-carboxylate](/img/structure/B2985809.png)


![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2985814.png)
![N-(furan-2-ylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985816.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2985817.png)
